molecular formula C30H31N5O2 B12349885 3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one

3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B12349885
M. Wt: 493.6 g/mol
InChI Key: JWOMWAVNBLPFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyrazolo[1,5-a]pyrimidinone derivative characterized by a partially saturated pyrazolopyrimidine core. Key structural features include:

  • 3-cyclohex-1-en-1-yl: Introduces lipophilicity and conformational flexibility.
  • 6-(4-methoxyphenyl): An electron-rich aromatic substituent that may enhance π-π interactions.
  • 2-phenyl: A common hydrophobic moiety in medicinal chemistry scaffolds.

The molecular formula is C₃₁H₃₀N₆O₂, with a molecular weight of 542.62 g/mol. Its synthesis likely involves multicomponent reactions or regioselective cyclization, as seen in related dihydropyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C30H31N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,25,27,29,33-34H,2,4-5,11H2,1H3,(H,31,32)

InChI Key

JWOMWAVNBLPFMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3C(C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6

Origin of Product

United States

Preparation Methods

The synthesis of AG-270 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for AG-270 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AG-270 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.

    Addition Reactions: These reactions involve the addition of atoms or groups to the compound, often using catalysts to facilitate the process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, derivatives containing similar structural motifs have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that related pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results that suggest potential as antimicrobial agents .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar frameworks have been evaluated for their ability to inhibit acetylcholinesterase effectively, thus contributing to cognitive enhancement strategies in Alzheimer's treatment .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityThe compound exhibited IC50 values < 5 µM against several cancer cell lines, indicating strong antiproliferative effects.
Study 2Antimicrobial EffectsDemonstrated effectiveness against E. coli and S. aureus, suggesting potential use in treating bacterial infections.
Study 3NeuroprotectionShowed promising results in inhibiting acetylcholinesterase activity, relevant for Alzheimer's disease treatment.

Mechanism of Action

AG-270 exerts its effects by inhibiting methionine adenosyltransferase 2A, leading to a reduction in S-adenosyl methionine levels. This inhibition disrupts the methionine salvage pathway, resulting in altered RNA splicing and changes in gene expression related to cell cycle regulation and DNA damage response. The compound’s mechanism of action involves binding to the active site of methionine adenosyltransferase 2A, preventing the enzyme from catalyzing the formation of S-adenosyl methionine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Analysis

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidinones:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-cyclohex-1-en-1-yl, 6-(4-methoxyphenyl), 2-phenyl, 5-(pyridin-2-ylamino) C₃₁H₃₀N₆O₂ High molecular complexity; mixed saturation and aromaticity -
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 5-(4-methoxyphenyl), 2-phenyl C₁₉H₁₅N₃O₂ Simpler structure; fully unsaturated pyrimidinone ring
4g (2-amino-5-(2,6-dimethylphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) 5-(2,6-dimethylphenyl), 3-diazenyl-4-hydroxyphenyl C₁₈H₁₆N₆O₃ Contains diazenyl group; lacks amino substituents
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-chlorophenyl), 2-methyl, 5-phenyl C₁₉H₁₄ClN₃O Chlorophenyl group enhances electrophilicity; no amino functionality

Key Observations

Substitution Patterns: The 5-position in pyrazolo[1,5-a]pyrimidinones is frequently substituted with aromatic groups (e.g., 4-methoxyphenyl in MK66 , trifluoromethylphenyl in 4n ). The 3-cyclohex-1-en-1-yl substituent distinguishes the target from compounds with aryl or alkyl groups at this position (e.g., 4g’s diazenyl group ).

Physicochemical Properties: The pyridin-2-ylamino group increases polarity, likely enhancing aqueous solubility compared to analogs with hydrophobic substituents (e.g., 3-(4-chlorophenyl) in ). Elemental analysis data for similar compounds (e.g., C 59.30%, H 4.47%, N 22.78% for 4g ) suggest the target’s higher molecular weight may result in lower %C and %N.

Biological Activity

Enzymatic Inhibition

AG-270 has demonstrated significant inhibitory effects on certain enzymes. Studies have shown that it exhibits potent inhibition of Rho-associated protein kinase (ROCK), a key enzyme involved in various cellular processes .

EnzymeIC50 (nM)
ROCK11.8
ROCK20.5

These results indicate that AG-270 is a highly potent ROCK inhibitor, surpassing the efficacy of the reference drug netarsudil, which inhibits ROCK2 with an IC50 of 11 nM .

Anti-fibrotic Activity

Research has shown that AG-270 and structurally similar compounds exhibit anti-fibrotic properties. In liver fibrosis assays, the compound demonstrated inhibitory activity towards human hepatic stellate cells (LX2) activation at a concentration of 10 μM .

Antiviral Properties

Interestingly, AG-270 has shown potential antiviral activity. Studies have revealed that it significantly reduces the levels of HCV NS3 and NS5A proteins in HCV subgenome-expressing cells, suggesting a possible inhibitory role in HCV translation and replication activities .

Neuroprotective Effects

While not directly studied for AG-270, structurally similar compounds in the pyrazolo[1,5-a]pyrimidine class have shown neuroprotective effects. These compounds can block Ca2+ entry after a depolarizing stimulus and protect neuroblastoma cells against Ca2+ overload and oxidative stress .

Case Study: ROCK Inhibition in Glaucoma Treatment

A case study involving AG-270 and similar compounds in the treatment of glaucoma has shown promising results. The high selectivity for ROCK inhibition, coupled with low potency toward cardiovascular channel subtypes, makes AG-270 a potential candidate for glaucoma treatment with reduced side effects compared to classical treatments .

Future Research Directions

While AG-270 has shown promise in various biological activities, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. Areas of interest include:

  • Detailed pharmacokinetic and pharmacodynamic studies
  • In vivo efficacy in animal models of fibrosis and viral infections
  • Exploration of its potential in neurodegenerative disorders
  • Structure-activity relationship studies to optimize its properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.